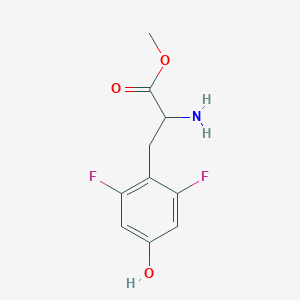
Methyl 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propanoate is an organic compound with the molecular formula C10H11F2NO3 This compound is characterized by the presence of an amino group, two fluorine atoms, and a hydroxy group attached to a phenyl ring, along with a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propanoate typically involves the reaction of 2,6-difluoro-4-hydroxybenzaldehyde with an appropriate amine and esterification agents. One common method includes the use of methyl chloroformate in the presence of a base to form the methyl ester group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
- Oxidation can yield compounds like 2,6-difluoro-4-oxo-phenylpropanoate.
- Reduction can produce 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propane.
- Substitution reactions can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and hydroxy groups allows it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The fluorine atoms can enhance the compound’s stability and binding affinity through electronic effects.
Comparison with Similar Compounds
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Methyl 2-amino-3-(2,4-difluoro-phenyl)propanoate: Similar structure but without the hydroxy group, affecting its interaction with biological targets.
Uniqueness: Methyl 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propanoate is unique due to the combination of fluorine atoms and a hydroxy group on the phenyl ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired biological activities.
Properties
Molecular Formula |
C10H11F2NO3 |
|---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
methyl 2-amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C10H11F2NO3/c1-16-10(15)9(13)4-6-7(11)2-5(14)3-8(6)12/h2-3,9,14H,4,13H2,1H3 |
InChI Key |
ZUDLDZAUVXSYGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=C1F)O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















